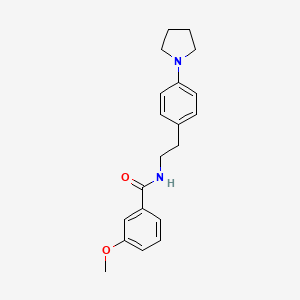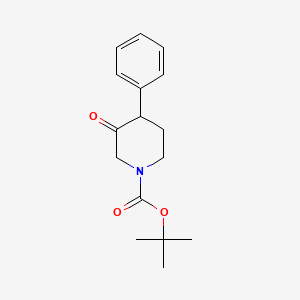
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” is a complex organic molecule that contains a benzamide group, a methoxy group, and a pyrrolidinyl group . The benzamide group consists of a benzene ring attached to an amide group, the methoxy group consists of a methyl group linked to an oxygen atom, and the pyrrolidinyl group is a five-membered ring containing four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, methoxy, and pyrrolidinyl groups. The benzamide group would contribute to the planarity of the molecule, while the pyrrolidine ring would introduce some three-dimensionality . The methoxy group could potentially participate in hydrogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group in the benzamide moiety could potentially undergo hydrolysis or aminolysis reactions. The methoxy group could potentially be demethylated under certain conditions. The pyrrolidine ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and methoxy groups could enhance its solubility in polar solvents. The pyrrolidine ring could potentially influence its boiling and melting points .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Research has been conducted on the enantioselective synthesis of related compounds, utilizing N-methoxy-N-methylamide derivatives for the addition of Grignard reagents, leading to the formation of pyrrolidine and piperidine derivatives with potential neuroleptic activity. These synthetic routes are crucial for developing pharmacologically active compounds (O. Calvez, A. Chiaroni, N. Langlois, 1998).
Synthesis for Radiopharmaceuticals
Another study highlights the high-yield synthesis of derivatives as precursors for radiopharmaceuticals, indicating the compound's relevance in medical diagnostics and treatment planning (M. Bobeldijk, N. Verhoeff, J. Vekemans, 1990).
Neuroleptic Activity
Benzamides derived from pyrrolidine and piperidine have been synthesized and evaluated for their neuroleptic activity. These compounds, including variations like "3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide," show potential for treating psychosis with fewer side effects compared to traditional drugs (Iwanami Sumio, Takashima Mutsuo, 1981).
Anticancer Evaluation
Compounds structurally related to "this compound" have been synthesized and evaluated for their anticancer activity. These studies are pivotal in identifying new therapeutic agents for cancer treatment (G. Mohan, G. Sridhar, 2021).
Corrosion Inhibition
Research on the compound's derivatives has also explored its application in corrosion inhibition, highlighting its potential in protecting metal surfaces in acidic environments. This indicates the versatility of "this compound" and its derivatives in industrial applications (Manilal Murmu, S. Saha, 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide are currently unknown. This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives , which have exhibited notable bioactivity . .
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases .
Action Environment
It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Propiedades
IUPAC Name |
3-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-6-4-5-17(15-19)20(23)21-12-11-16-7-9-18(10-8-16)22-13-2-3-14-22/h4-10,15H,2-3,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQEGRZYDVIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)
![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
